molecular formula C17H18N2O2S B5817937 N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5817937
M. Wt: 314.4 g/mol
InChI Key: BKVMVYGMRZXLMW-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a carbamothioyl group attached to a dimethylphenyl ring and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 3,4-dimethylaniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as acetone or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Derivatives with different substituents replacing the methoxy group

Scientific Research Applications

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-8-9-13(10-12(11)2)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMVYGMRZXLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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